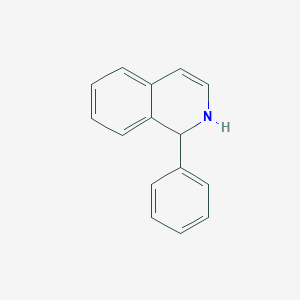

1-Phenyl-1,2-dihydroisoquinoline

Descripción general

Descripción

1-Phenyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are significant due to their presence in various natural products and their biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the desired product . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of isoquinoline derivatives. For instance, the reduction of 1-phenyl-3,4-dihydroisoquinoline using borohydride followed by resolution with resolving agents like tartaric acid is a common method .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines depending on the substituent used.

Aplicaciones Científicas De Investigación

Synthesis of 1-Phenyl-1,2-dihydroisoquinoline

The synthesis of PHDIQ can be achieved through several methodologies, including:

- Functionalization of Isoquinolines : This involves modifying preformed isoquinoline units using various nucleophiles to create the desired dihydroisoquinoline structure .

- One-Pot Reactions : Recent advancements have introduced one-pot procedures that combine multiple reactants, including 2-(1-alkynyl)arenecarboxaldehydes and amines, to streamline the synthesis process .

- Catalytic Methods : The use of transition metal catalysis has been pivotal in synthesizing diverse libraries of PHDIQ derivatives, enhancing the efficiency and yield of the reactions .

Anticancer Properties

PHDIQ derivatives have shown promising anticancer activities. For instance:

- Tubulin Polymerization Inhibition : A series of 1-phenyl-3,4-dihydroisoquinoline compounds were identified as potential inhibitors of tubulin polymerization, which is crucial for cancer cell division. Notably, compound 5n demonstrated significant cytotoxicity against various cancer cell lines .

Antiviral Activity

Research has indicated that certain PHDIQ derivatives possess antiviral properties:

- HIV-1 Integrase Inhibition : Compounds derived from PHDIQ have been evaluated for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. Notably, derivative 6c exhibited potent activity against RAL-resistant strains of HIV .

Other Pharmacological Activities

PHDIQ and its derivatives have been linked to various other biological activities:

- Phosphodiesterase Inhibition : Some studies have reported on the ability of PHDIQ scaffolds to inhibit phosphodiesterase 4 (PDE4), which has implications for treating inflammatory diseases and depression .

- Neuroprotective Effects : Certain derivatives have shown potential in addressing neurodegenerative conditions by acting as antagonists at specific receptor sites involved in neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR of PHDIQ is crucial for optimizing its biological activity:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly influence the pharmacological profile. For example, hydroxyl and methoxy groups at specific positions enhance bioactivity against tubulin polymerization .

- Molecular Docking Studies : Computational studies have provided insights into how different derivatives interact with target proteins, aiding in the design of more potent compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. In the central nervous system, it may modulate neurotransmitter levels, contributing to its antidepressant and anticonvulsant effects .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but fully saturated.

Isoquinoline: The parent compound, lacking the phenyl group and saturation.

1-Phenyl-3,4-dihydroisoquinoline: A closely related compound with different hydrogenation levels.

Uniqueness: 1-Phenyl-1,2-dihydroisoquinoline stands out due to its specific substitution pattern and partial saturation, which confer unique reactivity and biological activity profiles compared to its analogs .

Actividad Biológica

1-Phenyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with specific enzymes and neurotransmitter systems. Key areas of interest include:

- Enzyme Inhibition : The compound primarily targets Monoamine Oxidase (MAO)-A and MAO-B , as well as Butyrylcholinesterase (BChE) . Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Antidepressant Effects : Some studies suggest that derivatives of this compound may exhibit antidepressant properties through their action on the central nervous system.

- Neuroprotective Properties : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmitter metabolism:

- Monoamine Oxidase Inhibition : By inhibiting MAO-A and MAO-B, the compound prevents the breakdown of neurotransmitters, thereby enhancing their availability in the synaptic cleft. This mechanism is particularly relevant for mood disorders where monoamine levels are disrupted .

- Butyrylcholinesterase Inhibition : The inhibition of BChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

In a controlled study examining the dose-dependent effects of this compound derivatives in animal models, significant antidepressant-like effects were observed. The results indicated that higher doses correlated with increased efficacy in reducing depressive behaviors.

Case Study: Anticancer Activity

Research has shown that certain derivatives can inhibit cancer cell proliferation by disrupting tubulin polymerization. For instance, one derivative was found to have an IC50 value comparable to established chemotherapeutic agents, highlighting its potential as an anticancer drug .

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's solubility and stability influence its absorption rates and distribution within biological systems. Studies suggest that modifications to its structure can enhance these properties.

- Metabolic Pathways : Isoquinoline derivatives often interact with various metabolic pathways, affecting their pharmacological profiles. Research indicates that these compounds can undergo metabolic transformations that may influence their bioactivity .

Propiedades

IUPAC Name |

1-phenyl-1,2-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYRRRTGNMMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.